5-Lipoxygenase (5-LO) Inhibition: 3H-Indazol-3-one Core Provides Baseline Potency Enhanced by N2-Substitution
The unsubstituted 1,2-dihydro-3H-indazol-3-one parent scaffold demonstrates inherent 5-LO inhibitory activity. However, strategic N2-substitution dramatically improves potency. The parent compound exhibits an IC50 of 2,000 nM against 5-LO in a rat blood LTB4 production assay. In contrast, the N2-methyl analog (2-methyl-1,2-dihydro-indazol-3-one) shows an improved IC50 of 1,300 nM in the same assay and 200 nM in a human/dog blood assay [1]. This indicates that while the core scaffold is active, N2-derivatization is essential for achieving sub-micromolar potency required for advanced lead development.
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibition IC50 |
|---|---|
| Target Compound Data | 2,000 nM (parent, unsubstituted) |
| Comparator Or Baseline | 1,300 nM (N2-methyl analog, rat blood); 200 nM (N2-methyl analog, dog/human blood) |
| Quantified Difference | 1.54-fold improvement (rat) and 10-fold improvement (dog/human) upon methylation. |
| Conditions | In vitro inhibition of LTB4 production measured in rat blood for the parent and N2-methyl analog comparison; in dog blood for the 200 nM value. |
Why This Matters
Procurement of the unsubstituted core is critical as a synthetic starting point to access more potent, N2-substituted lead compounds for 5-LO related inflammatory disease research.
- [1] BindingDB. Entry for 1,2-Dihydro-indazol-3-one (BDBM50008990) and 2-Methyl-1,2-dihydro-indazol-3-one (BDBM50009002). Data curated from ChEMBL. View Source
